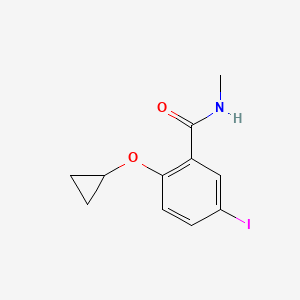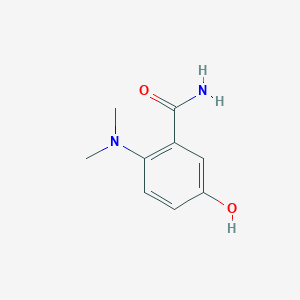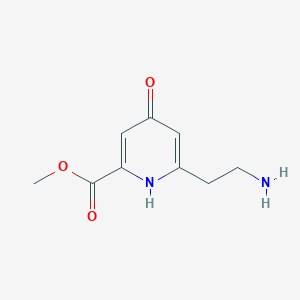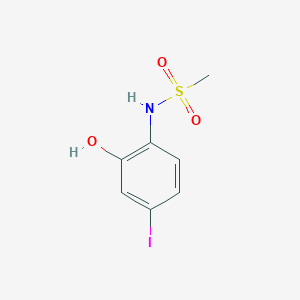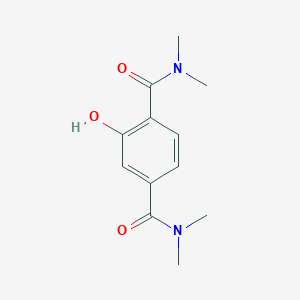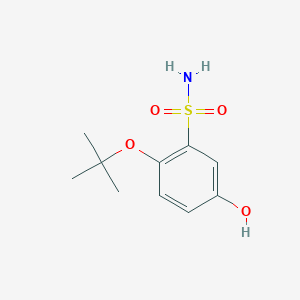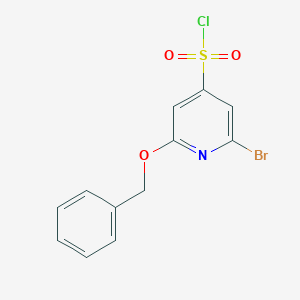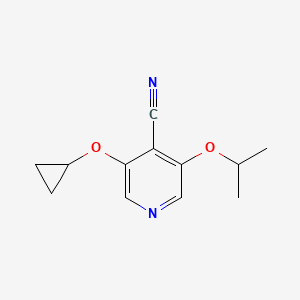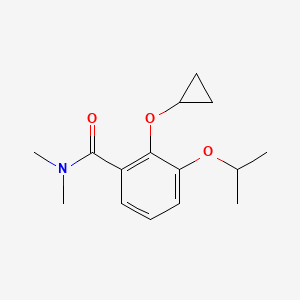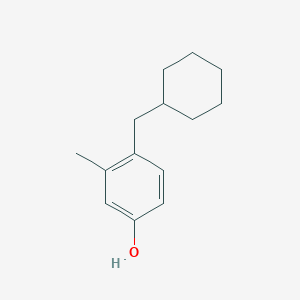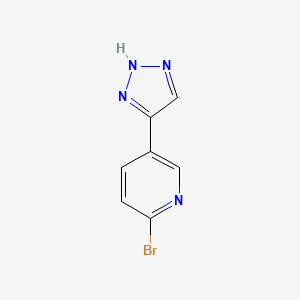
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine: is a heterocyclic compound that features a bromine atom and a triazole ring attached to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.
Coordination Reactions: The nitrogen atoms in the triazole and pyridine rings can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions may involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Cycloaddition Reactions: Reagents include azides and alkynes, with copper(I) catalysts and reducing agents.
Coordination Reactions: Metal salts, such as copper(II) sulfate or palladium(II) acetate, are used in the presence of suitable ligands.
Major Products:
Substitution Reactions: Products include substituted pyridine derivatives.
Cycloaddition Reactions: Products include triazole-containing heterocycles.
Coordination Reactions:
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable metal complexes makes it valuable in coordination chemistry and catalysis .
Biology: The triazole ring in this compound exhibits biological activity, including antimicrobial and antiviral properties. It is used in the design of new pharmaceuticals and bioactive molecules .
Medicine: Research into the medicinal applications of this compound includes its potential use as an antiviral and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dendrimers, due to its ability to form stable and versatile structures .
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(1H-1,2,3-triazol-4-YL)pyridine: This compound features two triazole rings attached to a pyridine ring and is used in coordination chemistry and materials science.
2-Bromo-3-(1H-1,2,3-triazol-4-YL)pyridine: Similar to the target compound but with the triazole ring in a different position, affecting its reactivity and applications.
Uniqueness: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is unique due to the specific positioning of the bromine atom and the triazole ring, which influences its chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex organic molecules and metal complexes .
Eigenschaften
Molekularformel |
C7H5BrN4 |
|---|---|
Molekulargewicht |
225.05 g/mol |
IUPAC-Name |
2-bromo-5-(2H-triazol-4-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-7-2-1-5(3-9-7)6-4-10-12-11-6/h1-4H,(H,10,11,12) |
InChI-Schlüssel |
WMMRNYFCZLWMLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C2=NNN=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



